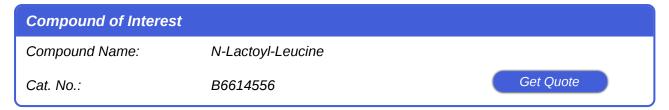


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Application Notes and Protocols for Studying the Effects of N-Lactoyl-Leucine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lactoyl-Leucine is an N-acyl-amino acid formed from the conjugation of lactate and leucine. Emerging research indicates its involvement in various physiological processes, particularly in response to exercise. This document provides a comprehensive guide for the experimental design and detailed protocols to investigate the biological effects of **N-Lactoyl-Leucine**, with a focus on its role in muscle metabolism and cell signaling.

N-Lactoyl-Leucine is synthesized endogenously by the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2) through a process of reverse proteolysis and is also found in fermented foods.[1][2] It has been identified as a potential biomarker for exercise response and may play a role in systemic energy balance.[2][3] Understanding the mechanisms of action of **N-Lactoyl-Leucine** could open new avenues for therapeutic interventions in metabolic diseases and for optimizing physical performance.

Data Presentation

Table 1: Known Biological Roles and Associations of N-Lactoyl-Leucine



Biological Context	Observation	Species/Model	Reference
Exercise Physiology	Levels increase in plasma after intense exercise.	Human, Mouse, Horse	[2][3]
Associated with lower response to exercise training.	Human	[2]	
May act as a signaling molecule to suppress feeding.	Mouse	[3]	
Metabolism	Potential mediator of insulin sensitivity.	Human	[4]
Linked to mitochondrial dysfunction in certain conditions.	Human	[2]	
Cell Culture	Bioavailable source of leucine for cell culture media.	CHO cells	[5][6]
Cancer	Elevated urinary levels in colorectal cancer patients.	Human	[4]
Elevated levels in clear cell renal cell carcinoma.	Human	[4]	

Table 2: CNDP2 Gene Expression and Muscle Fiber Type



Muscle Fiber Type	Correlation with CNDP2 Expression	Implication	Reference
Slow-twitch (oxidative)	Negative	Tissues with higher oxidative capacity may have lower N-Lactoyl-Leucine synthesis.	[2]
Fast-twitch (glycolytic)	Positive	Tissues with higher glycolytic activity may have higher N-Lactoyl-Leucine synthesis.	[1][2]

Experimental Workflows and Signaling Pathways Diagram 1: N-Lactoyl-Leucine Synthesis and Degradation

Caption: CNDP2 catalyzes both the synthesis and breakdown of **N-Lactoyl-Leucine**.

Diagram 2: Experimental Workflow for In Vitro Studies

Caption: Workflow for investigating **N-Lactoyl-Leucine** effects on C2C12 myotubes.

Diagram 3: Proposed Signaling Pathway of Leucine and N-Lactoyl-Leucine

Caption: Hypothesized activation of the mTORC1 pathway by **N-Lactoyl-Leucine**.

Experimental Protocols

Protocol 1: In Vitro Analysis of N-Lactoyl-Leucine in C2C12 Myotubes

1.1. C2C12 Cell Culture and Differentiation

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- Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[7][8]
- Seeding for Differentiation: Seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis). Grow cells to 80-90% confluency. Do not allow cultures to become fully confluent as this can reduce differentiation potential.[9]
- Induction of Differentiation: Once confluent, aspirate the growth medium, wash once with PBS, and replace with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin).[7][8][10]
- Maintenance: Change the differentiation medium every 24-48 hours. Myotube formation should be visible within 3-5 days.[7][9]

1.2. **N-Lactoyl-Leucine** Treatment

- Prepare a stock solution of **N-Lactoyl-Leucine** in sterile PBS or an appropriate vehicle.
- On day 4 or 5 of differentiation, treat the myotubes with varying concentrations of N-Lactoyl-Leucine (e.g., 0.5 mM, 1 mM, 5 mM) for the desired duration (e.g., 30 min, 3h, 24h).[11]
 Include a vehicle-only control.

1.3. Western Blot Analysis of mTOR Signaling

- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-40 μg of protein on a 4-15% SDS-PAGE gel and transfer to a PVDF membrane.[13]
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.[4][13][14]



- Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
- 1.4. Quantitative PCR (qPCR) for Myogenic Gene Expression
- RNA Extraction: Extract total RNA from treated myotubes using a TRIzol-based method or a commercial kit.[1][15]
- cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
 [15]
- qPCR: Perform qPCR using SYBR Green master mix and primers for myogenic genes (e.g., MyoG, MyoD, MHC) and housekeeping genes for normalization (e.g., GAPDH, Actb).[1][16]
 [17][18] The amplification program should include an initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[17]

Protocol 2: In Vivo Analysis of N-Lactoyl-Leucine in Mice

- 2.1. Animal Model and **N-Lactoyl-Leucine** Administration
- Animals: Use C57BL/6J mice, a commonly used strain for metabolic and exercise studies.
 [19][20][21]
- Acclimatization: Acclimatize mice to handling and the experimental setup (e.g., treadmill or voluntary running wheels) for at least one week.
- Administration: Administer N-Lactoyl-Leucine via oral gavage or intraperitoneal injection at
 a specified dose (e.g., 0.4 g/kg body weight, similar to leucine administration studies).[19]
 [20] Include a vehicle-treated control group.

2.2. Exercise Performance Testing

- Treadmill Test: 30 minutes after N-Lactoyl-Leucine administration, subject mice to a treadmill running protocol until exhaustion. Record the time and distance run.[22]
- Voluntary Wheel Running: Alternatively, provide access to voluntary running wheels and record the running distance and duration over a set period (e.g., 24 hours).



2.3. Tissue Collection and Analysis

- Euthanasia and Tissue Collection: At the end of the experiment, euthanize mice and collect blood (for plasma metabolomics) and skeletal muscles (e.g., soleus, tibialis anterior, plantaris).[19][20]
- Metabolomics: Analyze plasma and muscle tissue for levels of N-Lactoyl-Leucine and other relevant metabolites using mass spectrometry.[3]
- Western Blot and qPCR: Perform western blot and qPCR on muscle tissue lysates as described in Protocol 1 to analyze mTOR signaling and gene expression.

Protocol 3: CNDP2 Enzyme Activity Assay

- Sample Preparation: Prepare tissue homogenates (e.g., from muscle or liver) or cell lysates in a suitable buffer.
- ELISA-based Quantification: Use a commercially available ELISA kit for the quantification of CNDP2 protein levels in the samples.[2][5][6][23][24] Follow the manufacturer's instructions for sample preparation, incubation times, and detection.
- Activity Assay (Hydrolysis):
 - Incubate the sample with a known concentration of a CNDP2 substrate (e.g., L-carnosine or a specific dipeptide).
 - Measure the rate of product formation (e.g., the release of an amino acid) over time using a colorimetric or fluorometric method.
- Activity Assay (Synthesis):
 - Incubate the sample with lactate and a specific amino acid (e.g., leucine).
 - Measure the formation of the corresponding N-lactoyl-amino acid using mass spectrometry.

Conclusion



The provided application notes and protocols offer a robust framework for investigating the multifaceted roles of **N-Lactoyl-Leucine**. By employing a combination of in vitro and in vivo models, researchers can elucidate the molecular mechanisms through which this exercise-induced metabolite influences muscle metabolism, cell signaling, and systemic physiology. These studies will be instrumental in determining the therapeutic and performance-enhancing potential of **N-Lactoyl-Leucine**.

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